molecular formula C7H7NO2 B080506 1-(3-Hydroxypyridin-2-yl)ethanone CAS No. 13210-29-2

1-(3-Hydroxypyridin-2-yl)ethanone

Cat. No. B080506
CAS RN: 13210-29-2
M. Wt: 137.14 g/mol
InChI Key: DYFSAZGSIBFUAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone involves several steps, including refluxing with glacial acetic acid in the presence of fused ZnCl2 to obtain the desired product from precursors like 4-chloronaphthalen-1-ol. Such processes are critical for generating compounds with precise structural configurations for further applications (V. -, N. -, K. -, 2022).

Molecular Structure Analysis

Molecular structure analysis through methods like X-ray crystallography and NMR spectroscopy confirms the compound's structure and helps understand its chemical behavior. Crystallographic studies, for instance, reveal the spatial arrangement of atoms within the molecule, which is crucial for predicting its reactivity and interactions with other molecules (S. Suarez et al., 2017).

Chemical Reactions and Properties

1-(3-Hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including cyclization and condensation, to form more complex molecules. For example, its reaction with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) leads to the formation of 2-aminobenzofuran-3(2H)-one derivatives, showcasing its versatility as a reactant (Ling-Guo Meng et al., 2011).

Scientific Research Applications

Chelation and Metal Binding

1-(3-Hydroxypyridin-2-yl)ethanone and its derivatives, particularly hydroxypyridinones, have been actively developed as efficient chelators for metals like aluminum (Al) and iron (Fe) due to their strong metal binding interactions. These compounds are under investigation for potential medical uses, especially as orally active aluminum chelators. Their high affinity for Al^3+ ions and favorable lipophilic-hydrophilic balance make them promising candidates for use as Al scavengers in future prospects (Santos, 2002).

Photodynamic Therapy

In the context of photodynamic therapy (PDT), the interaction of hydroxypyridinone derivatives with metal ions has been explored to enhance the accumulation of protoporphyrin IX (PpIX), a crucial agent in PDT. Pre-treatment strategies incorporating iron-chelating substances like 3-hydroxypyridin-4-ones have shown promise in improving clinical outcomes by optimizing intralesional PpIX content, thereby enhancing the efficacy of PDT treatments (Gerritsen et al., 2008).

Enzymatic Pollution Remediation

Enzymes, in conjunction with redox mediators such as hydroxypyridinone derivatives, have demonstrated significant potential in the degradation and transformation of recalcitrant compounds found in industrial wastewater. This enzymatic approach, enhanced by redox mediators, presents an efficient method for the remediation of a wide range of organic pollutants, showcasing the versatility and environmental application of hydroxypyridinone-based compounds (Husain & Husain, 2007).

Drug Discovery and Pharmacology

Hydroxypyridinone scaffolds are recognized for their broad pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic effects. Their structural features are conducive to interaction with biological targets, offering a foundation for the development of new therapeutic agents. This class of compounds represents a privileged scaffold in drug discovery, underlining the importance of 1-(3-Hydroxypyridin-2-yl)ethanone and its derivatives in medicinal chemistry (He et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

1-(3-hydroxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSAZGSIBFUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555678
Record name 1-(3-Hydroxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypyridin-2-yl)ethanone

CAS RN

13210-29-2
Record name 1-(3-Hydroxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxypyridin-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of MeMgBr (390 mL of 1.4 M in toluene/THF (75:25), 540 mmol) was heated at 60° C. and a solution of 3-hydroxypyridine-2-carboxylic acid (15 g, 110 mmol) and triethylamine (15 mL, 110 mmol) in THF (75 mL) was added dropwise over 3 hours. The resulting mixture was then stirred for 2 hours at 60° C. The reaction mixture was cooled on an ice/brine bath and methyl formate (13 mL, 220 mmol) was added keeping the internal temperature below 20° C. The reaction mixture was then acidified to pH 5-6 with 1M aqueous HCl, and the layers were separated, and the aqueous layer was extracted with ethyl acetate (3×). The organic phases were combined, washed with brine, dried over sodium sulfate and evaporated to dryness to afford 1-(3-hydroxypyridin-2-yl)ethanone (4.0 g, 27%). ESI-MS m/z calc. 137.1. found 138.3 (M+1)+; Retention time: 0.62 minutes (3 min run).
Quantity
390 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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